5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole
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Overview
Description
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as copper(I) chloride can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to a more saturated structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring.
Scientific Research Applications
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The hept-6-en-1-yl group provides hydrophobic interactions, enhancing the compound’s affinity for lipid membranes or hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hept-6-en-1-ylamino)-2-methylpentan-1-ol: This compound contains a similar hept-6-en-1-yl group but differs in the functional groups attached to the main chain.
Hept-6-en-1-yl Furan-2-carboxylate: Another compound with a hept-6-en-1-yl group, but with a furan ring instead of an isoxazole ring.
Uniqueness
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
114120-82-0 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5-hept-6-enyl-3-methyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H19NO/c1-3-4-5-6-7-8-11-9-10(2)12-13-11/h3,11H,1,4-9H2,2H3 |
InChI Key |
JGTPNTHGELJDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(C1)CCCCCC=C |
Origin of Product |
United States |
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